molecular formula C19H15ClN2O2S B2936011 benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-39-4

benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2936011
CAS No.: 851808-39-4
M. Wt: 370.85
InChI Key: OIQMYYFIYJWXLT-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has potential applications in various fields of scientific research. This compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes involved in inflammation and tumor growth. It also modulates the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. It also inhibits the activity of specific enzymes involved in tumor growth, thereby preventing the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent anti-inflammatory and anti-tumor effects, making it a valuable tool for investigating the mechanisms of inflammation and tumor growth.
However, there are also limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer to cells or animals. It also has potential toxicity, which needs to be carefully considered when designing experiments.

Future Directions

There are several future directions for the study of benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its anti-viral properties and its potential use in the treatment of viral infections. Additionally, there is a need to investigate the potential toxicity of this compound and its safety for use in humans.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound is synthesized through a specific method and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its safety for use in humans.

Synthesis Methods

Benzofuran-2-yl(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is synthesized through a specific method that involves the reaction of benzofuran-2-carboxylic acid with 3-chlorobenzylamine in the presence of a coupling agent. The resulting product is then reacted with thioacetic acid to form the final compound.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-15-6-3-4-13(10-15)12-25-19-21-8-9-22(19)18(23)17-11-14-5-1-2-7-16(14)24-17/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQMYYFIYJWXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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